N-トリフルオロアセトジデメチルシタロプラム

説明

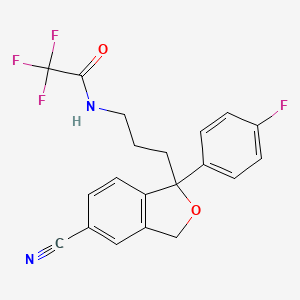

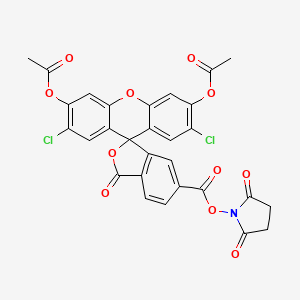

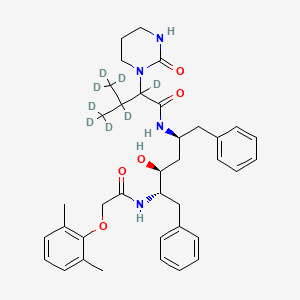

N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, also known as N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, is a useful research compound. Its molecular formula is C20H16F4N2O2 and its molecular weight is 392.354. The purity is usually 95%.

BenchChem offers high-quality N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アルツハイマー病治療

“N-トリフルオロアセトジデメチルシタロプラム” は、アルツハイマー病の治療における潜在的な役割について研究されてきました . この化合物は、選択的セロトニン再取り込み阻害薬 (SSRI) であり、アルツハイマー病における異常な APP 処理とアミロイドベータ誘発ミトコンドリアダイナミクス、生合成、ミトファジー、およびシナプス毒性の保護効果を示しています .

ある研究では、この化合物がミトコンドリア分裂遺伝子のレベルを低下させ、突然変異した APP (SWI/IND) 突然変異を発現している細胞における融合、生合成、オートファジー、ミトファジー、およびシナプス遺伝子を増加させたことがわかりました . これは、“N-トリフルオロアセトジデメチルシタロプラム” が、うつ病、不安症、アルツハイマー病の患者における突然変異した APP および Aβ 誘発性損傷に対する保護的な役割を果たす可能性があることを示唆しています .

うつ病および不安症の治療

この化合物は、うつ病と不安症の治療に一般的に使用されている SSRI の一種です . SSRI は、脳内のセロトニン (幸福感や幸福感に関連する神経伝達物質) の量を増やすことによって作用します。

神経保護

“N-トリフルオロアセトジデメチルシタロプラム” は、神経保護効果を示しています . ある研究では、この化合物が、突然変異した APP (SWI/IND) 突然変異を発現している細胞における細胞生存率を増加させたことがわかりました . これは、この化合物が神経保護、特に神経損傷や死を特徴とする状態において潜在的な用途がある可能性があることを示唆しています。

ミトコンドリア生合成

この化合物は、ミトコンドリア生合成を促進することがわかっています . ミトコンドリア生合成とは、細胞がより多くのエネルギーが必要になることに応じて、個々のミトコンドリアの質量とコピー数を増加させて ATP の産生を増加させるプロセスです。これは、エネルギー産生が損なわれている状態に影響を与える可能性があります。

ミトファジー

“N-トリフルオロアセトジデメチルシタロプラム” は、ミトファジーを促進することがわかっています 、オートファジーによるミトコンドリアの選択的分解です。これは、損傷やストレスを受けた欠陥のあるミトコンドリアでよく発生します。これは、ミトコンドリアの機能不全を特徴とする状態に影響を与える可能性があります。

シナプス機能

作用機序

Target of Action

N-Trifluoroacetodidemethyl Citalopram, also known as N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, is a derivative of citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (Solute Carrier Family 6 Member 4, SLC6A4) in the central nervous system . This transporter is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft .

Mode of Action

The compound’s interaction with its targets results in the inhibition of serotonin reuptake, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the central nervous system is thought to be the primary mechanism of action . It’s important to note that this action is independent of the compound’s ability to block serotonin uptake by the serotonin transporter .

Biochemical Pathways

The inhibition of serotonin reuptake affects several biochemical pathways. For instance, in platelets, citalopram blocked U46619-induced Rap1 activation and subsequent platelet aggregation, but failed to inhibit U46619-induced increases in cytosolic Ca2+ . In a cell-free system, citalopram also reduced CalDAG-GEFI-mediated nucleotide exchange on Rap1B . These findings suggest that citalopram may inhibit CalDAG-GEFI/Rap1 signaling .

Pharmacokinetics

Citalopram, the parent compound, is known to be well-absorbed after oral administration, with peak plasma concentrations occurring approximately 2-4 hours post-dose . It is extensively metabolized in the liver, primarily via the cytochrome P450 system, and excreted in urine and feces .

Result of Action

The increased concentration of serotonin in the synaptic cleft enhances serotonergic neurotransmission, which can lead to various molecular and cellular effects. For example, citalopram has been shown to inhibit platelet function in vitro . This action is independent of citalopram’s ability to block serotonin uptake by the serotonin transporter and must therefore be mediated via distinct pharmacological mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Trifluoroacetodidemethyl Citalopram. For instance, the presence of other pollutants can affect the toxicity of citalopram and its derivatives . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment .

生化学分析

Biochemical Properties

It is known that this compound is a pale yellow oil . Its molecular formula is C20H16F4N2O2, and it has a molecular weight of 392.35

Cellular Effects

Related compounds such as citalopram have been shown to have significant effects on various types of cells and cellular processes . For instance, citalopram has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Studies on related compounds such as citalopram suggest that they exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on related compounds such as citalopram have shown changes in their effects over time . These include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on related compounds such as citalopram have shown that the effects of these compounds can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Studies on related compounds such as citalopram have shown that they are metabolized by the hepatic cytochrome P450 system . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies on related compounds such as citalopram have shown that they are transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

特性

IUPAC Name |

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXPNSRROUWKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662218 | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-47-7 | |

| Record name | N-[3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-1-isobenzofuranyl]propyl]-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)